molecular formula C11H16O2 B2743007 Ethyl (2Z)-2-(2-bicyclo[2.2.1]heptanylidene)acetate CAS No. 72055-13-1

Ethyl (2Z)-2-(2-bicyclo[2.2.1]heptanylidene)acetate

Cat. No. B2743007
CAS RN: 72055-13-1
M. Wt: 180.247
InChI Key: XWKFXVNHWKJOMU-YFHOEESVSA-N
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Description

Ethyl (2Z)-2-(2-bicyclo[2.2.1]heptanylidene)acetate, also known as ethyl 2-(2-norbornylidene)acetate, is a chemical compound that has been studied for its potential applications in various scientific research fields. This compound is synthesized through a specific method and has been shown to have unique biochemical and physiological effects. In 2.1]heptanylidene)acetate, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Scientific Research Applications

Synthesis and Reactivity

Ethyl cyclopropylidene acetate and its analogs are synthesized via an acid-catalyzed Wittig reaction, showcasing their utility as equivalents of senecioic acid esters in double Michael reactions to yield spirocyclopropyl-substituted bicyclo[2.2.2]octanes (Spitzner & Swoboda, 1986). This chemical behavior underscores the compound's versatility in synthetic chemistry, enabling the creation of complex molecular structures.

Material Science Applications

In material science, the compound has been explored for its potential in enhancing the efficiency of separation processes. For instance, ethyl acetate, a related compound, is used in extractive distillation processes for separating challenging mixtures like n-hexane and ethyl acetate due to the formation of a minimum boiling azeotrope, demonstrating its importance in chemical and pharmaceutical industries (Feng et al., 2020).

Chemical Synthesis and Catalysis

Ethyl (2Z)-2-(2-bicyclo[2.2.1]heptanylidene)acetate and its derivatives serve as key intermediates in the synthesis of complex organic molecules. For example, palladium-catalyzed reactions involving norbornene derivatives, including bicyclo[2.2.1]hept-5-ene-endo-2-carboxylic acid ethyl ester, highlight the compound's role in facilitating addition polymerizations and enhancing molecular diversity (Kang & Sen, 2004).

properties

IUPAC Name

ethyl (2Z)-2-(2-bicyclo[2.2.1]heptanylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-2-13-11(12)7-10-6-8-3-4-9(10)5-8/h7-9H,2-6H2,1H3/b10-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKFXVNHWKJOMU-YFHOEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CC2CCC1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C\1/CC2CCC1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2Z)-2-(2-bicyclo[2.2.1]heptanylidene)acetate

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